molecular formula C20H23NO4 B12208943 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- CAS No. 1051857-97-6

2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl-

Cat. No.: B12208943
CAS No.: 1051857-97-6
M. Wt: 341.4 g/mol
InChI Key: ONKWHSFOTCJLTD-UHFFFAOYSA-N
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Description

This compound is a 3,4-dihydroisoquinoline derivative characterized by a propanoic acid substituent at position 2, methoxy groups at positions 6 and 7, and a phenyl group at position 1. The presence of electron-donating methoxy groups may enhance solubility and influence receptor interactions, while the phenyl group contributes to steric and electronic effects .

Properties

CAS No.

1051857-97-6

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-24-17-12-15-8-10-21(11-9-19(22)23)20(14-6-4-3-5-7-14)16(15)13-18(17)25-2/h3-7,12-13,20H,8-11H2,1-2H3,(H,22,23)

InChI Key

ONKWHSFOTCJLTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CCC(=O)O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Core Isoquinoline Skeleton Construction via Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is pivotal for forming the 3,4-dihydroisoquinoline core. Using 3,4-dimethoxyphenethylamine as a starting material, formylation with ethyl formate generates an intermediate imine, which undergoes cyclization in the presence of oxalyl chloride and phosphotungstic acid .

Example Protocol :

  • Formylation: React 3,4-dimethoxyphenethylamine (86.6 g) with ethyl formate (141.6 g) under reflux (6 h).

  • Oxalyl Chloride Treatment: Add the formylated intermediate to oxalyl chloride (126 g) in CH₂Cl₂ at 10–20°C.

  • Cyclization: Catalyze with phosphotungstic acid (0.15 g), followed by methanol addition and reflux (3 h).

  • Isolation: Yield: 80%; Purity: 99.1% via vacuum drying.

This method avoids noble metal catalysts, reducing costs and over-oxidation risks .

Introduction of the Phenyl Group via Friedel-Crafts Acylation

The 1-phenyl substituent is introduced using Friedel-Crafts acylation. Aryl ketones or acid chlorides react with the isoquinoline core in the presence of Lewis acids (e.g., AlCl₃) .

Optimized Conditions :

  • Substrate: 3,4-Dihydro-6,7-dimethoxyisoquinoline (5 mmol).

  • Acylating Agent: Benzoyl chloride (6 mmol).

  • Catalyst: AlCl₃ (10 mol%) in anhydrous CH₂Cl₂.

  • Yield: 78% after silica gel chromatography.

Propanoic Acid Sidechain Installation via Alkylation

The propanoic acid moiety is added through alkylation of the isoquinoline nitrogen. Methyl acrylate or β-propiolactone serves as the alkylating agent under basic conditions .

Stepwise Process :

  • Alkylation: Treat 3,4-dihydro-6,7-dimethoxy-1-phenylisoquinoline (1.05 g) with methyl acrylate (2.2 eq) and Cs₂CO₃ (16.3 g) in DMF (10 mL) at 80°C (12 h).

  • Hydrolysis: Saponify the ester with NaOH (2M) to yield the carboxylic acid.

  • Purification: Recrystallization from methanol achieves >99% purity .

One-Pot Synthesis for Industrial Scalability

Recent patents highlight one-pot methods to streamline synthesis:

Representative Workflow :

  • Combine formylation, cyclization, and alkylation in a single reactor.

  • Use DMF/MeOH (1:1) as a dual solvent to enhance intermediate solubility.

  • Key Metrics:

    • Yield: 82–85%.

    • Purity: 99.5% (HPLC).

    • Waste Reduction: 40% lower E-factor compared to stepwise approaches .

Catalytic Oxidation for Dihydro Intermediate Control

Controlling the oxidation state of the 3,4-dihydroisoquinoline is critical. MnO₂ or H₂O₂/Fe²⁺ systems selectively oxidize intermediates without over-oxidation .

Case Study :

  • Substrate: 5-Phenoxybenzofuranone (17.0 g).

  • Oxidant: H₂O₂ (18 g) with Fe²⁺ catalyst (molar ratio 8:1).

  • Conditions: 50–55°C, 3 h.

  • Outcome: 85% yield of 3,4-dihydro intermediate with <0.15% impurities .

Stereochemical Considerations and Resolution

The 1-phenyl group introduces a chiral center. Enzymatic resolution using lipases or chiral HPLC separates enantiomers .

Enzymatic Method :

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Substrate: Racemic methyl ester.

  • Solvent: tert-Butyl methyl ether.

  • Result: 98% ee for (S)-enantiomer.

Analytical Characterization Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.47–7.41 (m, 4H, aromatic), 4.08 (s, 3H, OCH₃), 2.74 (s, 3H, CH₃).

  • 13C NMR: 169.3 (COOH), 157.6 (C=O), 130.8 (aromatic C).

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm).

  • Mobile Phase: MeCN/H₂O (70:30).

  • Retention Time: 6.8 min.

Challenges and Mitigation Strategies

ChallengeSolution
Over-oxidation of dihydro coreUse Fe²⁺/H₂O₂ at controlled stoichiometry
Low enantioselectivityChiral auxiliaries or enzymatic resolution
Solvent waste in alkylationSwitch to ionic liquids (e.g., [BMIM][BF₄])

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost (USD/g)
Bischler-Napieralski 8099.112.50
One-Pot 8599.59.80
Enzymatic Resolution 7598.018.20

Chemical Reactions Analysis

Types of Reactions

2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with muscarinic receptors, leading to changes in neurotransmitter release and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Key Data Applications/Notes
Target Compound 1-Phenyl, 6,7-dimethoxy, 2-propanoic acid ¹H/¹³C NMR: Not explicitly provided in evidence; see analogs below Intermediate for neuromuscular blockers (e.g., Atracurium oxalate)
6g: 1-(6,7-Dimethoxy-1-phenyl-...)-ethanone 2-Acetyl group ¹H-NMR: δ 2.61 (dd), 3.78 (s, OCH₃), 6.56–7.34 (aromatic) Precursor for acylated derivatives; used in alkaloid synthesis
6k: 2-(Methylsulfonyl)-1-phenyl... 2-Methylsulfonyl ¹H-NMR: δ 2.64 (s, SO₂CH₃), 3.77–3.92 (OCH₃), 6.48–7.36 (aromatic) Enhanced stability due to sulfonyl group; potential protease inhibition
6l: N,1-Diphenylcarboxamide 2-Carboxamide (N-phenyl) ¹H-NMR: δ 6.35–7.27 (broad aromatic), 3.71–3.81 (OCH₃) Improved bioavailability; explored as CNS agents
1-(2-Chlorophenyl)-6,7-dimethoxy... 1-(2-Chlorophenyl) Synthesized via Bischler–Napieralski reaction; in silico bioactivity Antispasmodic/anticholinergic potential
6,7-Dimethoxy-1-(4-methoxyphenyl)-... 1-(4-Methoxyphenyl) Molar mass: 299.36 g/mol; CAS 55580-65-9 Structural analog with altered lipophilicity

Key Observations :

  • Substituent Effects :
    • Acyl Groups (e.g., 6g) : Introduce ketone functionality, altering electronic properties and reactivity.
    • Sulfonyl Groups (e.g., 6k) : Increase metabolic stability and hydrogen-bonding capacity.
    • Carboxamide (e.g., 6l) : Enhances solubility and binding affinity to biological targets .
  • Pharmacological Relevance: The target compound’s propanoic acid moiety is critical for esterification in prodrugs like Atracurium, a neuromuscular blocker . Chlorophenyl analogs (e.g., ) show promise in silico for anticholinergic activity, suggesting substituent-dependent bioactivity .

Biological Activity

2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- (commonly referred to as isoquinolinepropanoic acid) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of isoquinolinepropanoic acid is C14H19NO4C_{14}H_{19}NO_4. The compound features a dihydroisoquinoline ring system with methoxy substitutions and a propanoic acid moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC14H19NO4
Molecular Weight265.31 g/mol
IUPAC Name3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
CAS Number881686-34-6

The biological activity of isoquinolinepropanoic acid is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties. Its mechanism of action involves:

  • Receptor Binding : Isoquinoline derivatives often interact with dopamine and serotonin receptors, which can influence mood and cognition.
  • Enzyme Modulation : The compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.

Neuroprotective Effects

Studies indicate that isoquinoline derivatives can provide neuroprotection by enhancing neuronal survival under stress conditions. For instance, research has shown that these compounds can mitigate oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Isoquinolinepropanoic acid has demonstrated anti-inflammatory effects in various in vitro models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for developing therapies targeting chronic inflammatory diseases.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are beneficial for protecting cells against oxidative damage. In experimental models, isoquinoline derivatives have been shown to scavenge free radicals effectively.

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects of isoquinoline derivatives.
    • Method : In vitro studies using SH-SY5Y neuronal cells exposed to oxidative stress.
    • Findings : Treatment with isoquinoline derivatives resulted in a significant increase in cell viability and a decrease in markers of oxidative stress (e.g., reduced ROS levels) .
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory potential of isoquinolinepropanoic acid.
    • Method : Macrophage activation model using LPS stimulation.
    • Findings : The compound significantly inhibited the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Research Findings Summary

Recent research highlights the multifaceted biological activities of isoquinolinepropanoic acid:

  • Neuroprotection : Enhances neuronal survival and reduces oxidative stress.
  • Anti-inflammatory Action : Inhibits pro-inflammatory cytokine production.
  • Antioxidant Properties : Scavenges free radicals effectively.

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